(4,6-dichloropyriMidin-5-yl)(4-phenoxyphenyl)Methanone
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Overview
Description
(4,6-dichloropyriMidin-5-yl)(4-phenoxyphenyl)Methanone is a chemical compound with the molecular formula C17H10Cl2N2O2 and a molecular weight of 345.1795 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a phenoxyphenyl group attached to the methanone moiety .
Preparation Methods
The synthesis of (4,6-dichloropyriMidin-5-yl)(4-phenoxyphenyl)Methanone involves several steps. One common synthetic route includes the reaction of 4,6-dichloropyrimidine with 4-phenoxybenzaldehyde in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
(4,6-dichloropyriMidin-5-yl)(4-phenoxyphenyl)Methanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(4,6-dichloropyriMidin-5-yl)(4-phenoxyphenyl)Methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (4,6-dichloropyriMidin-5-yl)(4-phenoxyphenyl)Methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
(4,6-dichloropyriMidin-5-yl)(4-phenoxyphenyl)Methanone can be compared with other similar compounds such as:
(4,6-dichloropyrimidin-5-yl)(4-phenyl)Methanone: Similar structure but lacks the phenoxy group.
(4,6-dichloropyrimidin-5-yl)(4-methoxyphenyl)Methanone: Contains a methoxy group instead of a phenoxy group.
These similar compounds may exhibit different chemical and biological properties due to variations in their substituents .
Properties
Molecular Formula |
C17H10Cl2N2O2 |
---|---|
Molecular Weight |
345.2 g/mol |
IUPAC Name |
(4,6-dichloropyrimidin-5-yl)-(4-phenoxyphenyl)methanone |
InChI |
InChI=1S/C17H10Cl2N2O2/c18-16-14(17(19)21-10-20-16)15(22)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-10H |
InChI Key |
NZMWOVOZYCEFNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=C(N=CN=C3Cl)Cl |
Origin of Product |
United States |
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